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Application Notes
Poloxamer 188, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-

poly(ethylene oxide) (PEO-PPO-PEO), is a versatile excipient widely employed in ophthalmic

drug formulations. Its unique properties, including surfactant capabilities, low toxicity, and

thermo-responsive behavior, make it a valuable tool for enhancing drug solubility, stability, and

bioavailability in ocular drug delivery systems.[1][2][3][4][5][6][7]

Key Applications in Ophthalmic Formulations:

Solubilizing Agent: Due to its amphiphilic nature, Poloxamer 188 can form micelles in

aqueous solutions, encapsulating poorly water-soluble drugs and increasing their solubility.

[6][7][8][9][10] This is particularly beneficial for ophthalmic drugs where limited solubility can

hinder formulation development and therapeutic efficacy.

Stabilizer: Poloxamer 188 acts as a steric stabilizer in ophthalmic suspensions and

emulsions, preventing drug particle aggregation and ensuring uniform drug distribution.[6]

Wetting Agent: It improves the wetting of the ocular surface, enhancing patient comfort and

potentially increasing the contact time of the formulation with the eye.[7]
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Component of In-Situ Gelling Systems: Poloxamer 188 is frequently used in combination

with other poloxamers, such as Poloxamer 407, to create thermo-responsive in-situ gelling

systems.[1][3][11][12][13][14][15] These formulations are administered as eye drops and

undergo a sol-to-gel transition upon contact with the warmer ocular surface temperature.[1]

[3][4] This gelation increases the viscosity of the formulation, prolonging the residence time

of the drug on the cornea and thereby enhancing its absorption and therapeutic effect.[1][2]

[3][4][14]

Properties of Poloxamer 188:

Property Value/Description Reference

Molecular Formula
HO(C₂H₄O)ₐ(C₃H₆O)ₑ(C₂H₄O)ₐ

H
[7]

Average Molecular Weight 7680–9510 g/mol [7]

Appearance
White, waxy, free-flowing

prilled granules or cast solid
[7]

HLB Value ~29 [1][3]

Form in Ophthalmic Use Solution, Gel, Suspension [16][17]

Quantitative Data on Poloxamer 188 in Ophthalmic Formulations:

The concentration of Poloxamer 188 in ophthalmic formulations is critical and is often

optimized in combination with other polymers to achieve the desired properties.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b019194?utm_src=pdf-body
http://impactfactor.org/PDF/IJDDT/14/IJDDT,Vol14,Issue2,Article46.pdf
https://www.researchgate.net/publication/376088866_In_vitro_drug_release_testing_method_for_nepafenac_ophthalmic_suspension
https://www.mdpi.com/2310-2861/11/9/752
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://pubmed.ncbi.nlm.nih.gov/9795025/
https://ymerdigital.com/uploads/YMER240988.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6636630/
http://impactfactor.org/PDF/IJDDT/14/IJDDT,Vol14,Issue2,Article46.pdf
https://www.researchgate.net/publication/376088866_In_vitro_drug_release_testing_method_for_nepafenac_ophthalmic_suspension
https://ajms.iq/index.php/ALRAFIDAIN/article/download/597/252/5699
http://impactfactor.org/PDF/IJDDT/14/IJDDT,Vol14,Issue2,Article46.pdf
https://juniperpublishers.com/gjpps/GJPPS.MS.ID.555758.php
https://www.researchgate.net/publication/376088866_In_vitro_drug_release_testing_method_for_nepafenac_ophthalmic_suspension
https://ajms.iq/index.php/ALRAFIDAIN/article/download/597/252/5699
https://ymerdigital.com/uploads/YMER240988.pdf
https://www.benchchem.com/product/b019194?utm_src=pdf-body
https://www.mdpi.com/1420-3049/18/10/12415
https://www.mdpi.com/1420-3049/18/10/12415
https://www.mdpi.com/1420-3049/18/10/12415
http://impactfactor.org/PDF/IJDDT/14/IJDDT,Vol14,Issue2,Article46.pdf
https://www.researchgate.net/publication/376088866_In_vitro_drug_release_testing_method_for_nepafenac_ophthalmic_suspension
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681454/
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2021-14-6-25
https://www.benchchem.com/product/b019194?utm_src=pdf-body
https://www.benchchem.com/product/b019194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation
Type

Poloxamer 188
Concentration
(% w/v)

Co-
excipient(s)

Key Finding Reference

In-situ Gel 7.5
Poloxamer 407

(25%)

Part of a

polymeric

solution for an in-

situ gel.

[1]

In-situ Gel 5
Poloxamer 407

(20.5%)

Component of a

thermo-sensitive

in-situ gel

system.

[1]

In-situ Gel 16

Poloxamer 407

(24%), Carbopol

940 (0.1%)

A

thermosensitive

composite

hydrogel.

[7]

In-situ Gel 10 - 20
Poloxamer 407

(5 - 20%)

Used in various

concentrations to

modulate

gelation

temperature.

[1]

Ophthalmic

Solution
0.01 - 0.25 -

Investigated for

safety following

sub-Tenon

injection.

[18]

Experimental Protocols
Herein are detailed protocols for the preparation and evaluation of ophthalmic formulations

containing Poloxamer 188.

Preparation of a Poloxamer-Based Thermo-Responsive
In-Situ Gel
This protocol describes the "cold method" for preparing a sterile in-situ gelling formulation.
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Materials:

Poloxamer 188

Poloxamer 407

Active Pharmaceutical Ingredient (API)

Isotonicity adjusting agent (e.g., Mannitol)

Preservative (e.g., Benzalkonium chloride), if required

Purified water (cold, ~4°C)

Sterile filtration unit (0.22 µm filter)

Procedure:

Disperse the required amount of Poloxamer 407 and Poloxamer 188 in cold purified water

(~4°C) with continuous stirring using a magnetic stirrer.[1][13]

Maintain the temperature at 4°C and continue stirring until a clear solution is formed. This

may take several hours.

Once the poloxamers are fully dissolved, add the API, isotonicity adjusting agent, and

preservative to the solution.[13]

Continue stirring at 4°C until all components are completely dissolved.

Adjust the final volume with cold purified water.

Sterilize the formulation by passing it through a 0.22 µm membrane filter.

Store the prepared sterile solution in a refrigerator at 4°C.[13]

Rheological Characterization
This protocol outlines the measurement of viscosity and determination of the sol-gel transition

temperature.
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Equipment:

Cone and plate or parallel plate rheometer with a temperature controller.[7]

Procedure:

Viscosity Measurement:

Equilibrate the rheometer to the desired temperature (e.g., 25°C for sol state and 34°C for

gel state, simulating ocular surface temperature).

Place an appropriate amount of the formulation on the lower plate.

Lower the upper plate to the specified gap setting (e.g., 1 mm).[7]

Allow the sample to equilibrate for a few minutes.

Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) and record the viscosity.

Sol-Gel Transition Temperature Determination:

Place the sample on the rheometer as described above.

Set the rheometer to an oscillatory mode at a constant frequency (e.g., 1 Hz).[7]

Apply a temperature ramp, for instance, from 25°C to 40°C at a rate of 2°C/min.[7]

Record the storage modulus (G') and loss modulus (G'').

The sol-gel transition temperature is typically identified as the temperature at which G'

exceeds G''.

In-Vitro Drug Release Study
This protocol uses a Franz diffusion cell to evaluate the drug release profile from the

formulation.

Equipment and Materials:
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Franz diffusion cells.[2][12][19][20]

Synthetic membrane (e.g., cellulose acetate, 0.45 µm pore size).[19][20]

Receptor medium: Simulated Tear Fluid (STF) at pH 7.4.[2][12][13][20] STF composition:

0.67 g NaCl, 0.2 g NaHCO₃, 0.008 g CaCl₂·2H₂O in 100 mL of purified water.[4]

Magnetic stirrer and stir bars.

Water bath maintained at 34°C ± 0.5°C.

Procedure:

Hydrate the synthetic membrane in STF for at least 30 minutes before use.[2][12]

Fill the receptor chamber of the Franz diffusion cell with pre-warmed STF, ensuring no air

bubbles are trapped.

Mount the hydrated membrane between the donor and receptor chambers.[19][20]

Apply a precise amount of the ophthalmic formulation (e.g., 200 µL) onto the membrane in

the donor chamber.[19]

Place the Franz diffusion cells in a water bath set at 34°C and start the magnetic stirrers in

the receptor chambers.[13]

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an

aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling port.[13]

Immediately replace the withdrawn volume with fresh, pre-warmed STF.

Analyze the drug concentration in the collected samples using a validated analytical method

(e.g., HPLC or UV-Vis spectrophotometry).

Ocular Irritation Assessment: Hen's Egg Test on
Chorioallantoic Membrane (HET-CAM)
This in-vitro test assesses the potential of a formulation to cause ocular irritation.
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Materials:

Fertilized hen's eggs (9-10 days of incubation).

Egg incubator.

Stereomicroscope.

0.9% Sodium Chloride solution (Negative Control).[6]

0.1 M Sodium Hydroxide solution (Positive Control).

Test formulation.

Procedure:

Incubate fertilized hen's eggs at 37.5 ± 0.5°C and 60 ± 10% relative humidity for 9 days.

On day 9, candle the eggs to check for viability and mark the air sac.

Carefully open the eggshell at the air sac end to expose the inner shell membrane.

Moisten the inner membrane with 0.9% NaCl solution and carefully remove it to expose the

chorioallantoic membrane (CAM).

Apply 0.3 mL of the test formulation directly onto the CAM surface.[6]

Observe the CAM under a stereomicroscope for 5 minutes for signs of hemorrhage, vascular

lysis, and coagulation.

Record the time at which each of these reactions occurs.

Calculate the Irritation Score (IS) based on the following formula: IS = [ (301 - Hemorrhage

onset time in s) / 300 ] x 5 + [ (301 - Lysis onset time in s) / 300 ] x 7 + [ (301 - Coagulation

onset time in s) / 300 ] x 9

Interpret the results based on the IS value (e.g., 0-0.9: Non-irritant; 1-4.9: Slightly irritant; 5-

8.9: Moderately irritant; 9-21: Severely irritant).
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In-Vitro Cytotoxicity Study: MTT Assay
This assay determines the cytotoxicity of the formulation on a relevant cell line.

Materials:

Human Corneal Epithelial Cells (HCECs).

Cell culture medium (e.g., DMEM/F12).

96-well plates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.[11]

Microplate reader.

Procedure:

Seed HCECs into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.[11]

Prepare serial dilutions of the ophthalmic formulation in cell culture medium.

Remove the old medium from the wells and add 100 µL of the diluted formulations to the

respective wells. Include a negative control (cells with medium only) and a positive control (a

known cytotoxic agent).

Incubate the plate for a defined exposure time (e.g., 1 hour, to mimic ocular contact time).

After incubation, remove the treatment medium and wash the cells with PBS.

Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

After incubation, carefully remove the medium containing MTT.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.mdpi.com/2310-2861/11/9/752
https://www.mdpi.com/2310-2861/11/9/752
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

Shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the negative control.
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Caption: Experimental workflow for the development and evaluation of a Poloxamer 188-

based ophthalmic in-situ gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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